2-Mercaptoethanesulfonic acid

Description

Coenzyme M (commonly known by its salt form, Mesna) is a synthetic sulfhydryl (thiol) compound and is used for prophylaxis of Ifosfamide and cyclophosphamide induced hemorrhagic cystitis.

2-mercaptoethanesulfonic acid is a Cytoprotective Agent.

A sulfhydryl compound used to prevent urothelial toxicity by inactivating metabolites from ANTINEOPLASTIC AGENTS, such as IFOSFAMIDE or CYCLOPHOSPHAMIDE.

Structure

3D Structure

Properties

IUPAC Name |

2-sulfanylethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O3S2/c3-7(4,5)2-1-6/h6H,1-2H2,(H,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNEWHQLOPFWXOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

19767-45-4 (Parent) | |

| Record name | Mercaptoethanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003375506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8023264 | |

| Record name | 2-Mercaptoethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear, colorless liquid., Solid | |

| Record name | 2-Mercaptoethanesulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10891 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Mesna | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003745 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3375-50-6, 9005-46-3 | |

| Record name | Mercaptoethanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3375-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mercaptoethanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003375506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coenzyme M | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09110 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Caseins, sodium complexes | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Mercaptoethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-mercaptoethanesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.153 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Caseins, sodium complexes | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.472 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-MERCAPTOETHANESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VHD28S0H7F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Mesna | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003745 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Mercaptoethanesulfonic Acid (Mesna): Core Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Critical Importance

2-Mercaptoethanesulfonic acid, commonly known as Mesna, is a synthetic thiol compound with significant applications in both clinical medicine and biochemical research.[1] Its sodium salt form is widely recognized for its role as a uroprotective agent, mitigating the urotoxic effects of certain chemotherapy drugs.[2][3] Beyond its clinical utility, Mesna's unique chemical structure makes it a valuable tool in protein chemistry and other research domains.[4] This guide will explore the core chemical principles that underpin the diverse functionalities of this small yet powerful molecule.

Chemical Structure and Core Properties

The efficacy and versatility of Mesna are direct consequences of its molecular architecture. The molecule consists of a two-carbon (ethyl) backbone with two key functional groups: a terminal sulfhydryl (thiol) group (-SH) and a terminal sulfonic acid group (-SO₃H).[1][5]

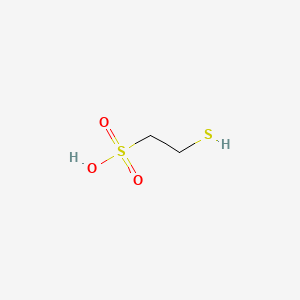

Caption: Chemical structure of this compound.

The sulfhydryl group is the primary reactive center, acting as a potent nucleophile and a reducing agent.[2] This thiol functionality is central to its ability to neutralize toxic metabolites and cleave disulfide bonds. The sulfonic acid group confers high water solubility and strong acidity to the molecule.[1][6]

Quantitative Data Summary:

| Property | Value | Source |

| Molecular Formula | C₂H₆O₃S₂ | [1] |

| Molecular Weight | 164.18 g/mol | [7][8] |

| CAS Number | 19767-45-4 (Sodium Salt) | [9] |

| Appearance | White crystalline powder (Sodium Salt) | [10] |

| Solubility | Highly soluble in water | [11] |

Synthesis and Manufacturing

The chemical synthesis of Mesna can be achieved through several routes. A common industrial method involves the reaction of 1,2-dichloroethane with sodium sulfite, followed by reaction with thiourea to form a 2-S-thiuroniumsulfonate intermediate.[12] This intermediate is then hydrolyzed, typically with ammonia, to yield this compound.[12][13]

Simplified Synthesis Workflow:

Caption: Simplified workflow for the chemical synthesis of Mesna.

The choice of an ammonolysis step is often preferred as it can lead to a higher purity product compared to hydrolysis with sodium hydroxide.[13][14] Purification can be achieved through recrystallization or by using ion-exchange chromatography.[14]

Mechanism of Action: A Tale of Two Functions

Mesna's utility stems from two primary, yet distinct, mechanisms of action: uroprotection and mucolysis.

Uroprotective Activity: Detoxification of Acrolein

The chemotherapeutic agents cyclophosphamide and ifosfamide are metabolized in the liver to produce active anticancer compounds, but also yield a highly reactive and toxic byproduct called acrolein.[2][15] Acrolein is excreted in the urine and can cause severe damage to the bladder lining, leading to hemorrhagic cystitis.[2][15]

Mesna, administered concomitantly with these chemotherapy agents, acts as a uroprotective agent.[2] In the bloodstream, Mesna is rapidly oxidized to its inactive disulfide form, dimesna.[2][3] Upon reaching the kidneys, dimesna is reduced back to the active Mesna, which is then concentrated in the bladder.[2][3] Here, the free thiol group of Mesna reacts with the double bond of acrolein via a Michael addition reaction, forming a stable, non-toxic thioether conjugate that is safely excreted in the urine.[11][15]

Acrolein Detoxification Pathway:

Caption: The detoxification of acrolein by Mesna in the urinary bladder.

Mucolytic Activity: Cleavage of Disulfide Bonds

In the respiratory tract, Mesna functions as a potent mucolytic agent.[16] Mucus viscosity is largely determined by the cross-linking of mucin glycoproteins via disulfide bonds. The free thiol group of Mesna effectively breaks these disulfide bridges, depolymerizing the mucin network and reducing the viscosity of bronchial secretions.[16] This fluidization of mucus facilitates its clearance from the airways.[16] Clinical studies have shown Mesna to be highly effective in this regard, with a rapid onset of action.[16]

Applications in Research and Drug Development

Beyond its established clinical uses, Mesna's chemical properties make it a valuable tool for researchers.

Protein Chemistry and Refolding

In the field of protein chemistry, Mesna is utilized in intein-mediated protein ligation (IPL) and other protein engineering techniques.[4] It can be used to generate stable C-terminal thioesters of recombinant proteins, which are key intermediates for native chemical ligation.[4][17] Furthermore, a redox buffer system composed of Mesna and its disulfide, dimesna, has been shown to be an effective alternative to glutathione-based systems for promoting the correct refolding of disulfide-containing proteins.[4]

Experimental Protocol: On-Column Cleavage and Thioester Generation with Mesna

-

Protein Expression and Binding: Express the target protein as a fusion with an intein domain and a chitin-binding domain. Lyse the cells and apply the clarified lysate to a chitin affinity column.

-

Column Washing: Wash the column extensively with a buffer (e.g., 20 mM HEPES, 500 mM NaCl, 1 mM EDTA, pH 7.5) to remove unbound proteins.

-

Cleavage Reaction: Equilibrate the column with cleavage buffer (e.g., 20 mM HEPES, 500 mM NaCl, 1 mM EDTA, pH 8.5) containing 100 mM Mesna.

-

Incubation: Incubate the column at room temperature for 16-24 hours to allow for intein-mediated cleavage and thioester formation.

-

Elution: Elute the target protein with its C-terminal Mesna thioester from the column using the cleavage buffer.

-

Analysis: Confirm the presence of the correct product and the absence of hydrolysis by mass spectrometry.

Antioxidant and Radical Scavenging Studies

Mesna has demonstrated antioxidant properties, capable of scavenging free radicals such as hydrogen peroxide and hydroxyl radicals.[18][19] This has led to its investigation in contexts beyond chemotherapy, such as mitigating oxidative damage in inflammatory conditions and as a potential additive in polymer electrolyte membrane fuel cells to reduce oxidative degradation.[19][20]

Safety and Handling

Mesna is generally well-tolerated, with common side effects including headache, nausea, and diarrhea.[21] Allergic reactions, though rare, can occur.[21] For laboratory use, Mesna powder should be protected from light and moisture.[21] Standard personal protective equipment, including gloves and eye protection, should be worn when handling the compound.[22][23] Reconstituted solutions should be used promptly or stored as per manufacturer recommendations.[21]

Conclusion

This compound is a molecule whose simple structure belies its significant and diverse functionalities. Its dual-action capability as a targeted uroprotectant and a potent mucolytic agent has made it an indispensable component of certain clinical therapies. For researchers and drug development professionals, Mesna's unique chemical reactivity offers a versatile tool for protein engineering, antioxidant studies, and beyond. A thorough understanding of its core chemical properties and structure is paramount to leveraging its full potential in both current applications and future innovations.

References

- EvitaChem. (n.d.). Buy this compound (EVT-298592) | 3375-50-6.

- Patsnap Synapse. (2024, July 17). What is the mechanism of Mesna?

- ResearchGate. (n.d.). Chemical structure of mesna.

- Berrino, L., Oliva, G. A., & de Santis, D. (1980). Clinical studies on the mucolytic effect of mesna. PubMed.

- EvitaChem. (n.d.). Understanding Mesna: Dosage, Side Effects, and Safe Handling.

- Drugs.com. (2024, May 10). Mesna Monograph for Professionals.

- Reddy, V., & Winston, N. R. (2024). Mesna. In StatPearls.

- CanadaQBank. (2025, May 18). Mesna (Uroprotective Agent): Mechanism, Uses & Side Effects | High-Yield Pharmacology.

- PharmaCompass.com. (n.d.). Mesna | Drug Information, Uses, Side Effects, Chemistry.

- Brock, N. (1980).

- Červený, L., & Bartoň, J. (n.d.). Process for preparing this compound and its salts.

- Waghray, P., & Dongre, P. (2014). Review of Mesna (Mistabron) as a Mucolytic for Preventing Plumonary complications in Intensive Care Setting. Indian Medical Gazette.

- Reddy, V., & Winston, N. R. (2024, February 28). Mesna. PubMed.

- Mylan Inc. (2019, November 25). Mesna Solution for Injection. Mylan.

- ChemicalBook. (2025, April 17). This compound.

- National Center for Biotechnology Information. (n.d.). This compound sodium. PubChem.

- IMSEAR. (n.d.). Review of Mesna (Mistabron) as a Mucolytic for Preventing Plumonary complications in Intensive Care Setting.

- MedChemExpress. (n.d.). Sodium 2-mercaptoethanesulfonate (Mesnum).

- National Center for Biotechnology Inform

- White, R. H. (1986). Biosynthesis of coenzyme M (this compound). Biochemistry.

- Indian Medical Gazette. (2014). Review of Mesna (Mistabron) as a Mucolytic for Preventing Plumonary complications in Intensive Care Setting. Indian Medical Gazette.

- Drugs.com. (2025, October 11). Mesna (Intravenous): Key Safety & Patient Guidance.

- ECHEMI. (n.d.). Mesna SDS, 19767-45-4 Safety Data Sheets.

- National Cancer Institute. (n.d.). Definition of mesna. NCI Drug Dictionary.

- Fast Medical Education. (2023, December 2). Mesna or Urometexane Mechanism of Action in a Nutshell.

- CymitQuimica. (n.d.). CAS 19767-45-4: Mesna.

- Mootz, H. D., & Blum, E. S. (2009). One-step refolding and purification of disulfide-containing proteins with a C-terminal MESNA thioester. PubMed Central.

- Spadaccini, R., & Arosio, D. (2018).

- ChemBK. (n.d.). This compound.

- Brock, N., Pohl, J., & Stekar, J. (1981). Detoxification of Urotoxic Oxazaphosphorines by Sulfhydryl Compounds. PubMed.

- ChemWhat. (n.d.). This compound CAS#: 3375-50-6.

- Nayak, D. D., & Metcalf, W. W. (2017).

- Islam, M. S., Han, M. K., & Park, J. Y. (2025, November 18). This compound as an Effective Free-Radical Scavenger in Perfluorosulfonic Acid Membrane-Based Polymer Electrolyte Membrane Fuel Cells.

- A-M, R., & D, S. (2002).

- Worth, H., & Schipper, M. (2002). Influence of mucolytic therapy on respiratory mechanics in patients with chronic obstructive pulmonary disease. PubMed.

- Satar, B., Karataylı-Özgürsoy, S., & Özgürsoy, O. B. (2014). The effects of sodium-2-mercaptoethanesulfonate application on the neural and neurovascular tissues: An experimental animal study.

- ChemicalBook. (n.d.). Mesna.

- U.S. Food and Drug Administration. (n.d.). MESNEX Prescribing Information.

- Wikipedia. (n.d.). Mesna.

- Mitra, S., et al. (2017). Mesna (2-mercaptoethane sodium sulfonate)

- Mitra, S., et al. (2025, August 8). Mesna (2-mercaptoethane sodium sulfonate) functions as a regulator of Myeloperoxidase.

- Vinknes, K. J., et al. (2024, June 6). Acute effects of oral mesna administration on the full amino acid profile and 3-methylhistidine: secondary results from the CYLOB dose-finding study. PubMed Central.

Sources

- 1. Buy this compound (EVT-298592) | 3375-50-6 [evitachem.com]

- 2. What is the mechanism of Mesna? [synapse.patsnap.com]

- 3. Mesna - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. One-step refolding and purification of disulfide-containing proteins with a C-terminal MESNA thioester - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CAS 19767-45-4: Mesna | CymitQuimica [cymitquimica.com]

- 7. Mesna | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. Mesna | C2H5NaO3S2 | CID 23662354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound sodium | C2H6NaO3S2 | CID 9815303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. Mesna - Wikipedia [en.wikipedia.org]

- 12. CS260624B1 - Process for preparing this compound and its salts - Google Patents [patents.google.com]

- 13. This compound | 3375-50-6 [chemicalbook.com]

- 14. Mesna | 19767-45-4 [chemicalbook.com]

- 15. youtube.com [youtube.com]

- 16. Clinical studies on the mucolytic effect of mesna - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. Effect of the antioxidant Mesna (2-mercaptoethane sulfonate) on experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. nbinno.com [nbinno.com]

- 22. gps.mylwebhub.com [gps.mylwebhub.com]

- 23. echemi.com [echemi.com]

A Senior Application Scientist's Guide to the Laboratory-Scale Synthesis and Purification of 2-Mercaptoethanesulfonic Acid (Mesna)

Authored For: Researchers, Scientists, and Drug Development Professionals Preamble: This document provides a comprehensive, technically-grounded guide for the synthesis and purification of 2-Mercaptoethanesulfonic acid, commonly known as Mesna or its sodium salt, Coenzyme M. As a molecule of significant interest in both biochemical research and clinical applications as a uroprotective agent, the ability to produce high-purity Mesna on a laboratory scale is a valuable capability. This guide moves beyond a simple recitation of steps, delving into the causality behind procedural choices to empower researchers with a deeper understanding of the process. Every protocol is designed as a self-validating system, incorporating safety, efficiency, and analytical rigor.

Introduction: Understanding this compound (Mesna)

This compound (HSCH₂CH₂SO₃H) is the smallest known organic coenzyme, Coenzyme M, essential in the metabolism of methanogenic archaea.[1][2][3] Its synthetic sodium salt form, Mesna, is widely recognized in pharmacology as a critical adjuvant in chemotherapy regimens involving agents like cyclophosphamide and ifosfamide.[4][5]

Mechanism of Uroprotection: The therapeutic utility of Mesna stems from its unique bifunctional structure. It possesses a terminal thiol (-SH) group, which is the primary site of reactivity, and a sulfonate (-SO₃⁻) group that confers high aqueous solubility.[3] During chemotherapy, toxic metabolites such as acrolein are produced and accumulate in the bladder, leading to hemorrhagic cystitis.[4] The thiol group of Mesna, concentrated in the urine, readily reacts with the double bond of acrolein, forming a stable, non-toxic thioether conjugate that is safely excreted.[4][6]

This guide focuses on a common and reliable synthetic pathway suitable for laboratory-scale production, starting from readily available precursors.

Chemical Synthesis: A Two-Step Pathway

The synthesis of sodium 2-mercaptoethanesulfonate is most effectively accomplished via a two-step process. The first step establishes the ethanesulfonate backbone, and the second introduces the critical thiol functionality. This pathway is favored for its reliable yields and the manageable handling of its intermediates.

Step 1: Synthesis of Sodium 2-Bromoethanesulfonate

The foundational step involves the sulfonation of a 1,2-dihaloethane. While both 1,2-dichloroethane and 1,2-dibromoethane can be used, the latter is often preferred for its higher reactivity. The reaction is a nucleophilic substitution where the sulfite ion displaces a bromide ion.

Causality of Experimental Design:

-

Excess Dihaloethane: A significant molar excess of 1,2-dibromoethane is crucial to minimize the primary side reaction: the formation of the disulfonated product (disodium 1,2-ethanedisulfonate).[7] By ensuring a high concentration of the electrophile, the probability of a second substitution on the desired monosulfonated product is statistically reduced.

-

Solvent System: An alcohol-water mixture is used to solubilize both the organic 1,2-dibromoethane and the inorganic sodium sulfite, facilitating their interaction at the reaction temperature.[7]

-

Setup: In a round-bottomed flask equipped with a reflux condenser, mechanical stirrer, and an addition funnel, combine 1,2-dibromoethane (3.3 moles), 1250 mL of 95% ethanol, and 450 mL of water.[7]

-

Reagent Preparation: Prepare a solution of anhydrous sodium sulfite (1.0 mole) in 450 mL of water.

-

Reaction: Heat the ethanol-water-dibromoethane mixture to a rolling boil with vigorous stirring.

-

Addition: Add the sodium sulfite solution dropwise via the addition funnel to the boiling mixture over approximately 2 hours.

-

Reflux: After the addition is complete, continue to reflux the mixture for an additional 2 hours to ensure the reaction goes to completion.[7]

-

Workup - Distillation: Reconfigure the apparatus for distillation and remove the excess 1,2-dibromoethane and ethanol.

-

Workup - Isolation: Transfer the remaining aqueous solution to an evaporating dish and evaporate to dryness on a steam bath.

-

Extraction: Extract the resulting solid residue with 2 L of boiling 95% ethanol to dissolve the sodium 2-bromoethanesulfonate, leaving behind the insoluble sodium bromide and unreacted sodium sulfite.[7]

-

Crystallization: Cool the hot ethanol extract to induce crystallization of the product. The mother liquor can be concentrated and used for a second extraction to improve the overall yield.

-

Drying: Collect the crystals by vacuum filtration and dry in an oven at 110°C. The typical yield is 78-90%.[7]

Step 2: Thiol Introduction via Thiouronium Salt Intermediate

The bromide of sodium 2-bromoethanesulfonate is now replaced with a thiol group. A direct reaction with a sulfide source can be challenging. A more controlled and widely used method involves the formation of a stable, crystalline 2-S-thiouronium ethanesulfonate intermediate by reacting the bromo-compound with thiourea.[8] This intermediate is then readily hydrolyzed to yield the final product.

Causality of Experimental Design:

-

Thiouronium Intermediate: Thiourea acts as an excellent sulfur nucleophile. The resulting thiouronium salt is a stable, non-volatile, and odorless solid, making it an ideal intermediate that circumvents the direct handling of volatile and malodorous thiols.

-

Hydrolysis: Alkaline or ammoniacal hydrolysis cleaves the C-S bond of the thiouronium group, releasing the desired thiol and byproducts like guanidine or urea, which can be separated during purification.[8][9] Using ammonia is often preferred as the excess can be easily removed by evaporation.[9]

Caption: Figure 1: Two-Step Synthesis of Sodium 2-Mercaptoethanesulfonate.

-

Reaction Setup: In a suitable flask, combine sodium 2-bromoethanesulfonate (0.6 mol) and thiourea (0.6 mol) in 240 mL of water. Add a catalytic amount of sodium bromide (0.03 mol).[8]

-

Thiouronium Salt Formation: Heat the mixture to boiling with stirring for 2 hours.

-

Concentration: Distill off approximately 90 mL of water to facilitate precipitation of the thiouronium salt. Cool the mixture.

-

Isolation of Intermediate: Collect the precipitated crystals of 2-S-thiuronium ethanesulfonate by filtration, wash with cold water and then ethanol, and dry.

-

Ammonolysis: Place the dried thiouronium salt (e.g., 800 g) in concentrated aqueous ammonia (e.g., 1000 mL).[8] Warm the mixture gently on a steam bath to initiate an exothermic reaction.

-

Reaction Completion: Once the reaction begins, remove the heat source. After the exotherm subsides (approx. 3 hours), allow the solution to cool.[8]

-

Ammonia Removal: Concentrate the solution under reduced pressure to remove excess ammonia, yielding a solution of the guanidinium salt of this compound. This crude solution can be carried forward to purification.

Purification: Achieving High Purity via Recrystallization

The primary impurity at this stage is the guanidinium salt and any disulfide (dimesna) formed by oxidation. Purification is achieved by converting the product to the free acid, followed by neutralization and recrystallization of the desired sodium salt.[8][9]

Causality of Experimental Design:

-

Ion Exchange: Using a strong acid cation exchange resin effectively removes the guanidinium counter-ion, replacing it with H⁺ to yield the free this compound in solution.[8]

-

Inert Atmosphere: The thiol group is susceptible to oxidation, especially in solution. Performing neutralization and concentration steps under an inert atmosphere (e.g., nitrogen or argon) is critical to prevent the formation of the dimesna impurity.[5][8][10]

-

Recrystallization Solvent: The sodium salt of Mesna is highly soluble in water but only slightly soluble in ethanol.[11] This differential solubility is exploited by precipitating the pure salt from a concentrated aqueous solution by adding ethanol.[8]

Caption: Figure 2: General Purification Workflow for Mesna.

-

Ion Exchange: Slowly pass the aqueous solution of guanidinium 2-mercaptoethanesulfonate through a column packed with a suitable acidic ion exchange resin (e.g., Amberlite IR-120).[9]

-

Elution: Wash the column with deoxygenated, distilled water until the eluate is no longer acidic. Collect all acidic fractions under a nitrogen atmosphere.[8]

-

Neutralization: While maintaining a nitrogen blanket and cooling in an ice bath, carefully neutralize the combined eluate to a pH of ~6.5-7.0 with a solution of sodium hydroxide (e.g., 1 M NaOH).[8][12]

-

Concentration: Concentrate the neutralized solution to a small volume under reduced pressure. It is critical to break the vacuum with nitrogen rather than air.[8]

-

Precipitation: To the concentrated aqueous solution, add ethanol (e.g., 2-3 volumes) with stirring to precipitate the sodium 2-mercaptoethanesulfonate.

-

Isolation: Collect the white crystalline product by vacuum filtration, again under a nitrogen atmosphere if possible.

-

Final Steps: Wash the filter cake with a small amount of cold ethanol and dry the product under vacuum. Store the final product in a tightly sealed container in a cool, dry place.

Quality Control and Characterization

Verification of the final product's identity and purity is essential.

| Parameter | Method | Expected Result / Rationale | Reference |

| Purity (Assay) | Iodometric Titration | ≥98.0%. This classic method quantifies the thiol (-SH) content, which is the active functional group of Mesna. | [13][14] |

| Identity | Infrared (IR) Spectroscopy | Conforms to reference spectrum, showing characteristic peaks for S-H, S=O (sulfonate), and C-S bonds. | [12] |

| Identity | ¹H & ¹³C NMR Spectroscopy | The spectrum should show two characteristic triplets for the adjacent -CH₂- groups, confirming the ethane backbone. | [12] |

| Purity Profile | HPLC-MS/MS | A highly sensitive method to detect and quantify the primary impurity, dimesna (the disulfide), and other potential byproducts. | [15] |

| Solubility | Visual | Soluble in water, slightly soluble in ethanol. Confirms the presence of the highly polar sulfonate salt. | [11] |

Critical Safety Considerations: Handling Thiols

The paramount safety concern in this synthesis is the handling of thiols and their precursors.

-

Stench Control: Thiols are notoriously malodorous, detectable by the human nose at parts-per-billion levels.[16] All steps involving the free thiol, especially the hydrolysis and purification stages, must be conducted in a well-ventilated fume hood.

-

Waste and Glassware Decontamination: Any glassware, syringes, or equipment that comes into contact with Mesna must be decontaminated immediately. This is best accomplished by rinsing or soaking in a dilute bleach (sodium hypochlorite) solution, which oxidizes the thiol to a less odorous sulfonate.[17][18] All exhaust lines from reactions or rotary evaporators should be passed through a bleach trap.[18]

-

Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

-

Precursor Hazards: 1,2-dibromoethane is a toxic and carcinogenic compound and must be handled with appropriate care. Sodium sulfite can release SO₂ gas if acidified. Review the Safety Data Sheet (SDS) for all reagents before beginning work.

Conclusion

The synthesis of this compound (Mesna) is an accessible and valuable procedure for well-equipped research laboratories. By understanding the chemical principles that dictate the reaction conditions—such as the use of excess electrophile to prevent side reactions, the utility of a stable thiouronium intermediate, and the critical need for an inert atmosphere during purification—researchers can reliably produce high-purity Mesna. Adherence to the stringent safety protocols for handling thiols is not merely a suggestion but an absolute requirement for responsible laboratory practice. This guide provides the foundational knowledge and practical steps to empower scientists in their research and development endeavors.

References

- The pathway for coenzyme M biosynthesis in bacteria. PNAS.

- The pathway for coenzyme M biosynthesis in bacteria. PubMed.

- Biosynthesis of coenzyme M (this compound). Biochemistry.

- Scheme of various pathways to synthesis of mesna.

- Thiols Safety Services. UCL – University College London.

- Coenzyme M. Wikipedia.

- Process for preparing this compound and its salts.

- Scale-up synthesis of mesna using alkyl trithiocarbonate approach.

- Coenzyme M – Knowledge and References. Taylor & Francis.

- What is the mechanism of Mesna?.

- thiols. University of Minnesota.

- Process for the purification of mesna.

- Reagents & Solvents: How to Work with Thiols. University of Rochester, Department of Chemistry.

- Ethanesulfonic acid, 2-bromo-, sodium salt. Organic Syntheses Procedure.

- Mesna: Package Insert / Prescribing Inform

- Sodium 2-mercaptoethanesulfonate analytical standard, = 98.

- Analysis of sodium 2-mercaptoethane sulfonate in rat plasma using high performance liquid chromatography tandem-mass spectrometry. PMC - NIH.

- This compound sodium salt, 98%, analytical standard. Thermo Fisher Scientific.

- Mesna. ChemicalBook.

- Standard Operating Procedures for Using Stench Chemicals. UCLA Department of Chemistry and Biochemistry.

- Handling thiols in the lab. Reddit r/chemistry.

- 2-Mercaptoethanesulfon

Sources

- 1. pnas.org [pnas.org]

- 2. The pathway for coenzyme M biosynthesis in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Coenzyme M - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Mesna? [synapse.patsnap.com]

- 5. CN109232337B - Process for the purification of mesna - Google Patents [patents.google.com]

- 6. drugs.com [drugs.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. CS260624B1 - Process for preparing this compound and its salts - Google Patents [patents.google.com]

- 9. Mesna | 19767-45-4 [chemicalbook.com]

- 10. reddit.com [reddit.com]

- 11. 2-Mercaptoethanesulfonate Sodium - LKT Labs [lktlabs.com]

- 12. researchgate.net [researchgate.net]

- 13. 2-巯基乙磺酸钠 analytical standard, ≥98.0% (titration) | Sigma-Aldrich [sigmaaldrich.com]

- 14. This compound sodium salt, 98%, analytical standard 5 g | Request for Quote [thermofisher.com]

- 15. Analysis of sodium 2-mercaptoethane sulfonate in rat plasma using high performance liquid chromatography tandem-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ucl.ac.uk [ucl.ac.uk]

- 17. faculty.washington.edu [faculty.washington.edu]

- 18. Reagents & Solvents [chem.rochester.edu]

An In-depth Technical Guide on the Solubility and Stability of 2-Mercaptoethanesulfonic acid sodium salt (Mesna)

<

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the critical physicochemical properties of 2-Mercaptoethanesulfonic acid sodium salt, commonly known as Mesna. As a vital uroprotective agent co-administered with oxazaphosphorine chemotherapeutics like ifosfamide and cyclophosphamide, a thorough understanding of its solubility and stability is paramount for ensuring its therapeutic efficacy and patient safety.[1][2][3] This document synthesizes data from peer-reviewed literature and pharmaceutical guidelines to offer an in-depth analysis of Mesna's behavior in various solvents and under different environmental conditions, providing actionable insights for researchers and formulation scientists.

Introduction: The Role and Mechanism of Mesna

Mesna (Sodium 2-mercaptoethanesulfonate) is an organosulfur compound indispensable in modern chemotherapy regimens involving ifosfamide and cyclophosphamide.[2][3] These anticancer agents can produce urotoxic metabolites, primarily acrolein, which accumulate in the bladder and can lead to severe hemorrhagic cystitis.[2] Mesna's protective mechanism is localized to the urinary tract. Its active thiol group (-SH) effectively neutralizes acrolein by forming a stable, non-toxic thioether conjugate, which is then safely excreted.[2][3]

In the bloodstream, Mesna is rapidly oxidized to its inactive disulfide form, Dimesna (2,2'-dithiobisethanesulfonate).[2] Upon reaching the kidneys, Dimesna is reduced back to the active Mesna, ensuring a high concentration of the protective agent in the bladder where it is most needed.[2][4][5] This targeted reactivation is a cornerstone of its clinical utility.

Caption: Redox cycle of Mesna and its uroprotective mechanism.

Solubility Profile of Mesna

The solubility of Mesna is a critical factor in its formulation for intravenous and oral administration. As a sodium salt of a sulfonic acid, it exhibits high aqueous solubility.

Aqueous Solubility

Mesna is freely soluble in water.[6][7] This high solubility allows for the preparation of concentrated solutions for injection and facilitates its dilution in various intravenous fluids. Organic solvent-free aqueous solutions can be prepared by directly dissolving the crystalline solid in aqueous buffers.[8] For instance, the solubility of Mesna in PBS (pH 7.2) is approximately 5 mg/mL.[8]

Organic Solvent Solubility

While primarily used in aqueous solutions, understanding its solubility in organic solvents is relevant for analytical method development and purification processes. Mesna's solubility in organic solvents is generally lower than in water.

| Solvent | Solubility | Reference |

| Water | Freely Soluble (>50 mg/mL) | [6][7][9][10] |

| Methanol | Soluble | [6] |

| Dimethyl Sulfoxide (DMSO) | ~33 mg/mL | [6][8][10] |

| Dimethylformamide (DMF) | ~25 mg/mL | [8] |

| Ethanol (96%) | Slightly Soluble (<1 mg/mL) | [6][7] |

| Cyclohexane | Practically Insoluble | [6][10] |

Note: When preparing stock solutions in organic solvents like DMSO or DMF, it is recommended to purge the solvent with an inert gas to minimize oxidation.[8]

Stability Profile of Mesna

The stability of Mesna is fundamentally linked to the susceptibility of its thiol group to oxidation. The primary degradation product is Dimesna, formed through the creation of a disulfide bond between two Mesna molecules.[11][12]

Influence of Oxygen and Oxidizing Agents

Exposure to oxygen is the principal driver of Mesna degradation.[11][12] This auto-oxidation is a significant consideration during manufacturing, storage, and handling.

-

Solid State: As a white, hygroscopic powder, Mesna is easily oxidized, particularly in humid environments.[12] It should be stored protected from moisture.[1]

-

Solution State: In solution, Mesna readily oxidizes to Dimesna, especially when exposed to air.[11][13] Minimizing air exposure, for example by expelling air from syringes, can significantly slow this conversion.[11][14] Mesna is incompatible with strong oxidizing agents.[6][7]

Effect of pH

The pH of the solution has a marked impact on Mesna's stability.

-

Mesna is more susceptible to degradation under alkaline conditions.[15] In a study where Mesna was mixed with ifosfamide in an infusion solution made alkaline (pH 8) with sodium bicarbonate, Mesna was stable for 6 hours but lost approximately 13% in 24 hours and 23% in 48 hours.[11][14]

-

Conversely, it shows higher resistance to acidic degradation.[15] A stability-indicating HPLC method utilized a mobile phase with a pH of 3.0.[15][16][17]

Effect of Temperature

-

Storage: Unopened vials of Mesna injection should be stored at controlled room temperature, typically 20°C to 25°C (68° to 77°F).[18][19][20][21] The solid powder is often recommended to be stored at 2-8°C.[6][7]

-

In Solution: Diluted solutions are generally stable for 24 hours at 25°C (77°F).[18][20] However, stability can be influenced by concentration and the specific infusion fluid. For example, some studies show stability for 48 hours at room temperature when diluted in D5W.[18][22] Admixtures with cyclophosphamide stored at 4°C were stable for 48 hours, whereas those at room temperature degraded significantly faster.[23]

Photostability

Mesna is not considered light-sensitive.[11][14] Pharmaceutical preparations are typically stored protected from light, but this is a general precaution rather than a response to specific photolability.[24]

Practical Recommendations for Formulation and Handling

Based on the solubility and stability data, the following recommendations are crucial for maintaining the integrity of Mesna in a laboratory or clinical setting.

Preparation of Intravenous Solutions

-

Dilution: Mesna injection is typically diluted to a final concentration of 20 mg/mL for intravenous administration.[13][18][20][25][26]

-

Compatible Fluids: Mesna can be safely diluted in a variety of common infusion fluids.[18][20][25]

-

Incompatibilities: Mesna is chemically incompatible with certain platinum-containing chemotherapy drugs and other agents. Do not mix Mesna with:

Storage of Prepared Solutions

-

Vials: Multi-dose vials may be stored and used for up to 8 days after the initial puncture.[11][18][20]

-

Diluted Solutions: Once diluted in an infusion bag or syringe, solutions should be used within 24 hours when stored at room temperature (25°C).[18][20][25][27] Some data supports stability for up to 48 hours under refrigeration.[22]

-

Minimizing Oxidation: To prolong stability, especially for research applications requiring longer storage, it is advisable to minimize headspace/air exposure in the container.[11][14]

Experimental Protocol: A Typical Stability-Indicating Assay

To ensure the quality and potency of Mesna formulations, a validated stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) is the most common technique.[16][28][29]

Caption: Workflow for a stability-indicating HPLC assay for Mesna.

Step-by-Step Methodology

-

Methodology: A validated stability-indicating liquid chromatographic method is employed.[16][17]

-

Column: A reverse-phase amide C16 (RP-amide C16) column or similar is typically used.[16][17]

-

Mobile Phase: An isocratic mobile phase, such as a mixture of methanol and phosphate buffer (e.g., 10:90, v/v) adjusted to an acidic pH (e.g., pH 3.0), is effective for separation.[15][16][17]

-

Flow Rate: A standard flow rate of 1.0 mL/min is used.[16][17]

-

Detection: UV detection at a low wavelength, typically 210 nm, is used for quantification.[16][17][29]

-

Validation: The method must be validated for linearity, accuracy, precision, and specificity, ensuring baseline resolution between the Mesna peak and its degradation products, primarily Dimesna.[16][17]

Conclusion

Mesna is a highly water-soluble compound whose primary stability challenge is its susceptibility to oxidation, a process accelerated by alkaline pH and exposure to air. Its formulation as an intravenous solution is straightforward due to its high solubility in common infusion fluids, but care must be taken to avoid known incompatibilities with platinum-based drugs. For researchers and drug development professionals, adherence to proper storage conditions—controlled room temperature for unopened vials, protection from moisture for the solid form, and prompt use of diluted solutions—is critical to preserving the chemical integrity and therapeutic efficacy of this essential uroprotective agent.

References

- Understanding Mesna: Dosage, Side Effects, and Safe Handling. (n.d.). Google Cloud.

-

Dilution Mesna (Mesnex ®). (2018, May 23). GlobalRPH. Retrieved January 3, 2026, from [Link]

-

What is the mechanism of Mesna? (2024, July 17). Patsnap Synapse. Retrieved January 3, 2026, from [Link]

-

Mesnex (mesna) dosing, indications, interactions, adverse effects, and more. (n.d.). Medscape. Retrieved January 3, 2026, from [Link]

-

Label: MESNA injection, solution. (n.d.). DailyMed. Retrieved January 3, 2026, from [Link]

-

Mesna. (n.d.). ASHP Publications. Retrieved January 3, 2026, from [Link]

-

Mesna. (n.d.). CHEO ED Outreach. Retrieved January 3, 2026, from [Link]

-

Enzymatic and non-enzymatic mechanisms of dimesna metabolism. (n.d.). PubMed. Retrieved January 3, 2026, from [Link]

-

Mesna: Package Insert / Prescribing Information / MOA. (2025, March 17). Drugs.com. Retrieved January 3, 2026, from [Link]

-

Validated stability-indicating HPLC method for the determination of mesna in presence of its degradation products. (n.d.). PubMed. Retrieved January 3, 2026, from [Link]

-

Reduction of dimesna to mesna by the isolated perfused rat liver. (n.d.). PubMed. Retrieved January 3, 2026, from [Link]

-

Validated stability-indicating HPLC method for the determination of mesna in presence of its degradation products. (n.d.). Semantic Scholar. Retrieved January 3, 2026, from [Link]

-

Mesna. (n.d.). ASHP Publications. Retrieved January 3, 2026, from [Link]

-

Validated Stability-Indicating HPLC Method for the Determination of Mesna in Presence of Its Degradation Products. (n.d.). Journal of Chromatographic Science | Oxford Academic. Retrieved January 3, 2026, from [Link]

-

Validated Stability-Indicating HPLC Method for the Determination of Mesna in Presence of Its Degradation Products | Request PDF. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

A Review on Mesna Pharmacology and its Analytical Techniques. (2024, March 25). Medicinal and Medical Chemistry. Retrieved January 3, 2026, from [Link]

-

Mesna Injection - Summary of Product Characteristics (SmPC). (n.d.). emc. Retrieved January 3, 2026, from [Link]

-

Mesna Monograph for Professionals. (2024, May 10). Drugs.com. Retrieved January 3, 2026, from [Link]

-

Mesna. (n.d.). StatPearls - NCBI Bookshelf. Retrieved January 3, 2026, from [Link]

-

These highlights do not include all the information needed to use MESNA INJECTION safely and effectively. See full prescribing. (n.d.). DailyMed. Retrieved January 3, 2026, from [Link]

-

New investigations into the stability of Mesna using LC-MS/MS and NMR. (n.d.). Semantic Scholar. Retrieved January 3, 2026, from [Link]

-

Mesna: a novel renoprotective antioxidant in ischaemic acute renal failure. (n.d.). PubMed. Retrieved January 3, 2026, from [Link]

-

Label: MESNA injection, solution. (n.d.). DailyMed. Retrieved January 3, 2026, from [Link]

- CN109232337B - Process for the purification of mesna. (n.d.). Google Patents.

-

New Investigations into the Stability of Mesna using LC-MS/MS and NMR Authors Dr Dahlia Salman, BSc. (n.d.). Kingston University. Retrieved January 3, 2026, from [Link]

-

Mesna prevents ischemia/reperfusion induced renal oxidative damage in rats | Request PDF. (2025, August 10). ResearchGate. Retrieved January 3, 2026, from [Link]

-

of 4 NHS Pharmaceutical Research and Development Group Cytotoxic Drug Stability Monograph Background Following the review. (n.d.). NHS. Retrieved January 3, 2026, from [Link]

-

Stability of cyclophosphamide and mesna admixtures in polyethylene infusion bags. (n.d.). PubMed. Retrieved January 3, 2026, from [Link]

-

Protective Effect of MESNA (2-mercaptoethane Sulfonate) Against Hepatic ischemia/reperfusion Injury in Rats. (n.d.). PubMed. Retrieved January 3, 2026, from [Link]

-

Mesna | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass.com. Retrieved January 3, 2026, from [Link]

-

The stability of ifosfamide in aqueous solution and its suitability for continuous 7-day infusion by ambulatory pump. (n.d.). PubMed. Retrieved January 3, 2026, from [Link]

-

Mesna. (n.d.). Wikipedia. Retrieved January 3, 2026, from [Link]

-

Mesna | C2H5NaO3S2 | CID 23662354. (n.d.). PubChem - NIH. Retrieved January 3, 2026, from [Link]

-

Showing Compound Mesna (FDB023220). (2011, September 21). FooDB. Retrieved January 3, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. What is the mechanism of Mesna? [synapse.patsnap.com]

- 3. Mesna - Wikipedia [en.wikipedia.org]

- 4. Enzymatic and non-enzymatic mechanisms of dimesna metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reduction of dimesna to mesna by the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mesna | 19767-45-4 [chemicalbook.com]

- 7. 19767-45-4 CAS MSDS (Mesna) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. 2-Mercaptoethanesulfonate Sodium - LKT Labs [lktlabs.com]

- 11. publications.ashp.org [publications.ashp.org]

- 12. CN109232337B - Process for the purification of mesna - Google Patents [patents.google.com]

- 13. reference.medscape.com [reference.medscape.com]

- 14. publications.ashp.org [publications.ashp.org]

- 15. researchgate.net [researchgate.net]

- 16. Validated stability-indicating HPLC method for the determination of mesna in presence of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. globalrph.com [globalrph.com]

- 19. DailyMed - MESNA injection, solution [dailymed.nlm.nih.gov]

- 20. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]

- 21. DailyMed - MESNA injection, solution [dailymed.nlm.nih.gov]

- 22. Mesna | CHEO ED Outreach [outreach.cheo.on.ca]

- 23. Stability of cyclophosphamide and mesna admixtures in polyethylene infusion bags - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. medicines.org.uk [medicines.org.uk]

- 25. drugs.com [drugs.com]

- 26. Mesna - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 28. [PDF] Validated stability-indicating HPLC method for the determination of mesna in presence of its degradation products. | Semantic Scholar [semanticscholar.org]

- 29. medmedchem.com [medmedchem.com]

An In-depth Technical Guide on the Core Role of Coenzyme M in Methanogenesis

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the pivotal role of Coenzyme M (2-Mercaptoethanesulfonic acid) in methanogenesis. We will delve into the core biochemical mechanisms, enzymatic processes, and essential experimental protocols, offering field-proven insights to advance research and development in this critical area of microbial metabolism.

Introduction: The Indispensable Nature of Coenzyme M in Methane Biosynthesis

Methanogenesis, the biological production of methane, is a vital process in the global carbon cycle and a significant source of this potent greenhouse gas.[1][2] This metabolic pathway is exclusively carried out by a specialized group of archaea known as methanogens.[3] At the heart of this intricate process lies a unique and essential cofactor: Coenzyme M (HS-CoM). Discovered in the 1970s during studies of methanogenesis, Coenzyme M is a small, water-soluble molecule characterized by a reactive thiol group and a sulfonate moiety, which confers aqueous solubility.[4] Its primary and most well-understood function is to serve as the terminal methyl group carrier in the final, methane-releasing step of all known methanogenic pathways.[5] The unique chemical properties of Coenzyme M make it an indispensable component of the methane-producing machinery of archaea.

The Terminal Step of Methanogenesis: A Symphony of Enzymes and Cofactors

The culmination of all methanogenic pathways is the reductive demethylation of methyl-Coenzyme M (CH₃-S-CoM) to methane. This seemingly simple reaction is catalyzed by a complex and highly specialized enzyme system, with the methyl-coenzyme M reductase (MCR) at its core.

Methyl-Coenzyme M Reductase (MCR): The Gatekeeper of Methane Formation

MCR is a large, multi-subunit enzyme that contains a unique nickel-containing prosthetic group known as Coenzyme F430.[6][7] This nickel tetrapyrrole is the catalytic heart of the enzyme, directly participating in the cleavage of the robust carbon-sulfur bond of methyl-Coenzyme M.[8][9] The reaction catalyzed by MCR is the final and rate-limiting step in methane biogenesis.[10]

The overall reaction is as follows:

CH₃-S-CoM + HS-CoB → CH₄ + CoM-S-S-CoB[4]

Here, Coenzyme B (HS-CoB; 7-mercaptoheptanoylthreonine phosphate) acts as the electron donor, reducing the methyl group of methyl-Coenzyme M to methane.[4] The products are methane and a heterodisulfide of Coenzyme M and Coenzyme B (CoM-S-S-CoB).

The catalytic cycle of MCR is a subject of ongoing research, with several proposed mechanisms. A prominent mechanism involves the Ni(I) state of Coenzyme F430 initiating a radical-based reaction.[7][9] This highlights the critical role of the nickel center's redox chemistry in catalysis.

The MCR Catalytic Cycle: A Visual Representation

Biosynthesis of Coenzyme M and its Catalytic Partner, Coenzyme F430

The intricate dance of methanogenesis relies on the de novo synthesis of its unique cofactors. Understanding these biosynthetic pathways is crucial for comprehending the metabolic capabilities of methanogens and for identifying potential targets for metabolic engineering or inhibition.

The Archaeal Pathway of Coenzyme M Biosynthesis

While the biosynthesis of Coenzyme M in bacteria has been elucidated as a five-step pathway from phosphoenolpyruvate, the archaeal pathway, though sharing the same precursor, proceeds through a distinct set of enzymatic reactions.[3][11] The archaeal pathway involves the conversion of phosphoenolpyruvate to sulfopyruvate, followed by a series of reactions including decarboxylation, reduction, and thiolation to yield Coenzyme M.

The Intricate Assembly of Coenzyme F430

The biosynthesis of the nickel-containing Coenzyme F430 is a complex process that begins with uroporphyrinogen III, a common precursor for all tetrapyrroles.[9][12] A series of enzymatic modifications, including chelation of nickel, amidation, and ring reduction, leads to the formation of this unique and essential cofactor.[6][8] The genes and enzymes involved in this pathway have been identified, providing a roadmap for understanding its synthesis and regulation.[10]

Experimental Methodologies for Studying Coenzyme M-Dependent Methanogenesis

Investigating the intricacies of Coenzyme M's role in methanogenesis requires specialized anaerobic techniques and robust enzymatic assays. The following protocols provide a foundation for researchers entering this field.

Cultivation of Methanogenic Archaea

The strict anaerobic nature of methanogens necessitates specialized cultivation techniques to exclude oxygen.[4][7]

Step-by-Step Protocol for Anaerobic Cultivation:

-

Media Preparation: Prepare a suitable medium under a stream of oxygen-free gas (e.g., N₂/CO₂ mixture). The medium should contain a reducing agent, such as sodium sulfide or cysteine, to maintain a low redox potential (-330 mV or lower).[4] A redox indicator like resazurin can be included to visually monitor the anaerobic conditions.

-

Gassing and Sealing: Dispense the medium into anaerobic culture tubes or serum bottles while continuously flushing with the oxygen-free gas. Seal the vessels with butyl rubber stoppers and aluminum crimps.[13]

-

Sterilization: Autoclave the sealed media.

-

Inoculation: Inoculate the sterile, anoxic medium with the methanogen culture using a sterile syringe and needle that has been flushed with oxygen-free gas.

-

Incubation: Incubate the cultures at the optimal temperature for the specific methanogen species.

Preparation of Cell-Free Extracts

Cell-free extracts are essential for in vitro studies of enzymatic activities.

Step-by-Step Protocol for Cell-Free Extract Preparation:

-

Cell Harvesting: Harvest methanogen cells from a actively growing culture by centrifugation under anaerobic conditions.

-

Cell Lysis: Resuspend the cell pellet in an anaerobic buffer and lyse the cells using methods such as a French press or sonication, all performed inside an anaerobic chamber or under a continuous stream of oxygen-free gas.[1][14]

-

Clarification: Centrifuge the lysate at high speed to remove cell debris and obtain the clear cell-free extract.

-

Storage: Store the cell-free extract in anaerobic vials at -80°C until use.

In Vitro Methyl-Coenzyme M Reductase (MCR) Activity Assay

This assay measures the production of methane from methyl-Coenzyme M and Coenzyme B.

Step-by-Step Protocol for MCR Activity Assay:

-

Reaction Mixture Preparation: In an anaerobic environment, prepare a reaction mixture containing buffer (e.g., MOPS or Tris-HCl), methyl-Coenzyme M, Coenzyme B, a reducing agent (e.g., Ti(III) citrate), and a system to regenerate Coenzyme B, such as aquacobalamin.[5][15]

-

Enzyme Addition: Initiate the reaction by adding a known amount of purified MCR or cell-free extract to the reaction mixture.

-

Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 60-65°C for MCR from thermophilic methanogens).[5][16]

-

Methane Quantification: At various time points, withdraw a sample from the headspace of the reaction vial using a gas-tight syringe. Analyze the methane concentration using a gas chromatograph (GC) equipped with a flame ionization detector (FID).

-

Data Analysis: Calculate the specific activity of MCR as micromoles of methane produced per minute per milligram of protein.

| Component | Typical Concentration | Purpose |

| Buffer (e.g., MOPS, pH 7.2) | 500 mM | Maintain optimal pH |

| Methyl-Coenzyme M | 10 mM | Substrate |

| Coenzyme B | 1 mM | Substrate (electron donor) |

| Ti(III) Citrate | 20-30 mM | Reducing agent |

| Aquacobalamin | 0.3 mM | Coenzyme B regeneration |

| Purified MCR or Cell-Free Extract | Variable | Enzyme source |

| Table 1: Typical Components for an In Vitro MCR Activity Assay [5][15] |

Coenzyme M Analogs: Probes and Inhibitors of Methanogenesis

The central role of Coenzyme M in methanogenesis makes it an attractive target for inhibition. Synthetic analogs of Coenzyme M have been instrumental in probing the active site of MCR and in developing potent inhibitors of methane formation.[17][18] For example, 2-bromoethanesulfonate (BES) is a widely used specific inhibitor of MCR. Understanding the interactions of these analogs with MCR provides valuable insights into the enzyme's mechanism and can guide the design of novel inhibitors for applications in agriculture (reducing ruminant methane emissions) and industry.

Conclusion and Future Perspectives

Coenzyme M stands as a cornerstone of methanogenesis, its unique chemical properties enabling the final, critical step of methane formation. The intricate interplay between Coenzyme M, Coenzyme B, and the remarkable methyl-coenzyme M reductase highlights the elegance and complexity of microbial metabolism. Continued research into the structure, function, and biosynthesis of these components will not only deepen our fundamental understanding of this vital biogeochemical process but also open new avenues for the development of targeted inhibitors and biocatalysts. The methodologies outlined in this guide provide a robust framework for researchers to contribute to this exciting and impactful field.

References

- Hungate, R. E. (1969). A roll tube method for cultivation of strict anaerobes. In Methods in Microbiology (Vol. 3, pp. 117-132). Academic Press.

- Moore, S. A., et al. (2017). Elucidation of the biosynthesis of the methane catalyst coenzyme F430.

- Zheng, K., et al. (2016). The biosynthetic pathway of coenzyme F430 in methanogenic and methanotrophic archaea. Science, 354(6310), 339–342.

- Thauer, R. K. (1994). Biosynthesis of coenzyme F430, a nickel porphinoid involved in methanogenesis.

-

Wikipedia contributors. (2023, December 12). Cofactor F430. In Wikipedia, The Free Encyclopedia. Retrieved January 3, 2026, from [Link]

- Warren, M. J., et al. (2017). Coenzyme F 430 and biosynthesis gene clusters in methanogens.

- Imachi, H. (2014). Cultivation of Methanogens. In Springer Protocols Handbooks. Springer, Tokyo.

- Duin, E. C., et al. (2011). Methyl-coenzyme M reductase from Methanothermobacter marburgensis. Methods in Enzymology, 494, 159–181.

- Wolfe, R. S. (2011). Techniques for Cultivating Methanogens. Methods in Enzymology, 494, 1-22.

- Microbe Notes. (2023). What Are Some Common Techniques Used to Cultivate and Study Anaerobic Microorganisms? Microbe Notes.

- Lyu, Z., et al. (2017). Post-translational thioamidation of methyl-coenzyme M reductase, a key enzyme in methanogenic and methanotrophic Archaea. eLife, 6, e29221.

- Wongnate, T., et al. (2013). In vivo activation of methyl-coenzyme M reductase by carbon monoxide. Frontiers in Microbiology, 4, 80.

- Wongnate, T., & Ragsdale, S. W. (2013). In vivo activation of methyl-coenzyme M reductase by carbon monoxide. Frontiers in Microbiology, 4, 80.

- Prakash, D., et al. (2014). Elucidating the Process of Activation of Methyl-Coenzyme M Reductase. Journal of Bacteriology, 196(12), 2214–2221.

- Thanbichler, M., & Metcalf, W. W. (2006). Cell-free Transcription of Methanogen Genes. CSH Protocols, 2006(2).

- Jittawattanaporn, A., et al. (2021). Methyl-Coenzyme M Reductase from Methanothermobacter marburgensis.

- Wu, H. H., et al. (2022). The pathway for coenzyme M biosynthesis in bacteria. Proceedings of the National Academy of Sciences, 119(36), e2207190119.

- DSMZ. (n.d.). Cultivation of Anaerobes. Leibniz Institute DSMZ.

- Wu, H. H., et al. (2022). The pathway for coenzyme M biosynthesis in bacteria. PubMed.

- Wu, H. H., et al. (2022). The pathway for coenzyme M biosynthesis in bacteria. PNAS.

- Jablonski, P. E., & Ferry, J. G. (1991). Purification and properties of methyl coenzyme M methylreductase from acetate-grown Methanosarcina thermophila. Journal of Bacteriology, 173(8), 2481–2487.

- Cedervall, P. E., et al. (2010). Structural Insight into Methyl-Coenzyme M Reductase Chemistry Using Coenzyme B Analogues. Biochemistry, 49(35), 7683–7693.

- Wu, H. H., et al. (2022). The pathway for coenzyme M biosynthesis in bacteria. OSTI.GOV.

- Wu, H. H., et al. (2022). THE PATHWAY FOR COENZYME M BIOSYNTHESIS IN BACTERIA. WSU Research Exchange.

- Gregorio, N. E., et al. (2019). A User's Guide to Cell-Free Protein Synthesis. Methods and Protocols, 2(1), 25.

- Scheller, S., et al. (2024).

- Cedervall, P. E., et al. (2011). Structural Insight into Methyl-Coenzyme M Reductase Chemistry using Coenzyme B Analogues. PMC.

- Gunsalus, R. P., et al. (1987). Preparation of coenzyme M analogs and their activity in the methyl coenzyme M reductase system of Methanobacterium thermoautotrophicum. Biochemistry, 26(7), 1774–1779.

- Ncube, E., et al. (2022). Assessing Sugarcane Bagasse Biomethanation After a Pretreatment with Proteus mirabilis KC94. MDPI.

- Wagner, T., et al. (2021).

- Kumar, A. (2020). Purification of active methyle coenzyme M reductance from methanothermobacter marburgensis and probing for cooperation between its active sites. Aaltodoc.

- Lee, K. (2002). Rational Design and Synthesis of Enzyme Inhibitors. Journal of Synthetic Organic Chemistry, Japan, 60(11), 1083-1092.

- Sauer, F. D., et al. (1979). Methane synthesis without the addition of adenosine triphosphate by cell membranes isolated from Methanobacterium ruminantium. Biochemical Journal, 184(1), 209–212.

- Prakash, D. (2014). Methyl-coenzyme M reductase: Elucidating the process of activation and study of the effect of the methanogenesis inhibitor 3-nitrooxypropanol.

- Melgar, A., et al. (2024). Inhibiting methanogenesis by targeting thermodynamics and enzymatic reactions in mixed cultures of rumen microbes in vitro. Frontiers in Microbiology, 15.

- Nayak, D. D., & Metcalf, W. W. (2021). Toward the Use of Methyl-Coenzyme M Reductase for Methane Bioconversion Applications. Accounts of Chemical Research, 54(17), 3379–3390.

- Prakash, D., et al. (2014). Elucidating the Process of Activation of Methyl-Coenzyme M Reductase.

- Weimer, P. J., & Zeikus, J. G. (1978). Methanogenesis from sucrose by defined immobilized consortia. Applied and Environmental Microbiology, 36(5), 725–732.

- McAnulty, M. J., et al. (2017). Reversing methanogenesis to capture methane for liquid biofuel precursors. Microbial Cell Factories.

Sources

- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. mdpi.com [mdpi.com]

- 5. Elucidating the Process of Activation of Methyl-Coenzyme M Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The biosynthetic pathway of coenzyme F430 in methanogenic and methanotrophic archaea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cultivation of Methanogens | Springer Nature Experiments [experiments.springernature.com]

- 8. researchgate.net [researchgate.net]

- 9. Cofactor F430 - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. The pathway for coenzyme M biosynthesis in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biosynthesis of coenzyme F430, a nickel porphinoid involved in methanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. dsmz.de [dsmz.de]

- 14. mdpi.com [mdpi.com]

- 15. In vivo activation of methyl-coenzyme M reductase by carbon monoxide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | In vivo activation of methyl-coenzyme M reductase by carbon monoxide [frontiersin.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Antioxidant Properties of 2-Mercaptoethanesulfonic Acid (Mesna) in Biological Systems

Abstract

2-Mercaptoethanesulfonic acid sodium salt (Mesna) is firmly established in clinical practice as a uroprotective agent, mitigating the urotoxic effects of chemotherapeutic agents like cyclophosphamide and ifosfamide.[1][2] Its mechanism in this regard—the neutralization of the toxic metabolite acrolein in the urinary tract—is well-understood.[1][3] However, a growing body of evidence reveals that Mesna's utility extends beyond this specific application, primarily due to its significant antioxidant properties.[4][5] The core of this activity lies in its free sulfhydryl (-SH) group, which acts as a potent scavenger of reactive oxygen species (ROS).[5][6] This technical guide provides an in-depth exploration of Mesna's antioxidant functions within biological systems. It details the underlying physicochemical properties and pharmacokinetic profile that enable its antioxidant activity, elucidates the direct and indirect mechanisms of action, provides validated experimental protocols for evaluating its efficacy, and discusses the broader therapeutic implications for researchers, scientists, and drug development professionals.

Physicochemical Properties and Bioavailability: The Foundation of Antioxidant Activity

Chemical Structure and the Critical Thiol Group

Mesna is a small, synthetic sulfhydryl compound with the chemical name sodium 2-mercaptoethanesulfonate.[7] Its biological activity is almost entirely attributable to the presence of a terminal thiol (-SH) group. In biological systems, this thiol group can be reversibly oxidized to form a disulfide, Dimesna (2,2'-dithiobisethanesulfonate).[1][8] This inactive dimer is the predominant form of the molecule in systemic circulation.[2][7]

Figure 1: Reversible oxidation of Mesna to its inactive disulfide, Dimesna.

Pharmacokinetics: The Mesna-Dimesna Shuttle

Following intravenous or oral administration, Mesna is rapidly absorbed and oxidized in the bloodstream to its inactive disulfide form, Dimesna.[1][2] This conversion is crucial as it prevents the reactive thiol group from interacting systemically, for instance, with the chemotherapeutic agents it is co-administered with. Upon reaching the kidneys, Dimesna is filtered by the glomerulus and subsequently reduced back to the active, free-thiol Mesna within the renal tubules.[1][9] This "Mesna-Dimesna shuttle" ensures a high concentration of the active antioxidant compound is delivered precisely to the urinary tract where it can neutralize acrolein and exert its protective effects against oxidative damage.[2][9]

Mechanisms of Antioxidant Action

Mesna's antioxidant capacity is multifaceted, involving both direct interaction with reactive species and indirect effects on endogenous cellular defense systems.

Direct Radical Scavenging

The primary antioxidant mechanism of Mesna is its function as a direct scavenger of free radicals. The hydrogen atom of its sulfhydryl group can be readily donated to neutralize highly reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and superoxide anions (O₂•⁻), converting them into less harmful molecules.[5][6] This action helps prevent ROS-mediated damage to critical cellular components, including lipids, proteins, and DNA. Studies have demonstrated that Mesna effectively reduces lipid peroxidation, a key indicator of oxidative damage to cell membranes.[6][10]

Sparing and Replenishing Endogenous Antioxidants

In states of significant oxidative stress, endogenous antioxidant stores, particularly glutathione (GSH), can become depleted. Glutathione is a critical intracellular thiol antioxidant. By scavenging ROS directly, Mesna reduces the overall oxidative burden, thereby sparing the endogenous GSH pool.[10] Furthermore, as a thiol-containing compound, Mesna can help maintain the intracellular thiol status, which is essential for the function of various antioxidant enzymes like glutathione peroxidase.[4][5] In animal models of ischemia-reperfusion injury, treatment with Mesna has been shown to restore depleted GSH levels and mitigate tissue damage.[5][8]

Modulation of Inflammatory Signaling

Oxidative stress and inflammation are intrinsically linked. ROS can activate pro-inflammatory signaling pathways, such as the nuclear factor-kappaB (NF-κB) pathway, which in turn drives the expression of inflammatory cytokines and enzymes, further propagating tissue damage. Mesna has been shown to exert anti-inflammatory effects by inhibiting the activation of NF-κB.[11] This action appears to be secondary to its ROS-scavenging ability; by reducing the initial oxidative trigger, Mesna prevents the downstream activation of this key inflammatory cascade.[11]

Figure 2: Key antioxidant and anti-inflammatory mechanisms of Mesna.

Methodologies for Evaluating Antioxidant Efficacy

Assessing the antioxidant potential of a compound like Mesna requires a combination of chemical and cell-based assays. The choice of assay depends on the specific mechanism being investigated.

In Vitro Chemical Assay: DPPH Radical Scavenging

This assay is a standard and rapid method to determine the direct radical-scavenging capacity of a compound based on its ability to donate a hydrogen atom.

-

Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom (like the thiol group of Mesna), the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change to yellow, which is measured spectrophotometrically.[12][13]

-

Protocol:

-

Reagent Preparation:

-

Prepare a 0.1 mM DPPH solution in methanol. Store in an amber bottle at 4°C.

-

Prepare a stock solution of Mesna (e.g., 10 mM) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Prepare a series of dilutions of Mesna from the stock solution.

-

Ascorbic acid or Trolox should be used as a positive control.

-

-

Assay Procedure:

-

In a 96-well plate, add 50 µL of each Mesna dilution (or control/blank).

-

Add 150 µL of the 0.1 mM DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the Mesna sample.

-

The IC50 value (the concentration of Mesna required to scavenge 50% of the DPPH radicals) is determined by plotting the scavenging percentage against the concentration.

-

-

Cell-Based In Vitro Assay: Measurement of Intracellular ROS

This assay measures the ability of Mesna to counteract oxidative stress within living cells.

-

Principle: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Once inside the cell, esterases cleave the acetate groups, trapping the molecule. In the presence of intracellular ROS, the non-fluorescent DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be quantified.[10]

-

Workflow Diagram:

Figure 3: General workflow for the cell-based DCFH-DA intracellular ROS assay.

-

Protocol:

-